(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one
Description
The compound (3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one (CAS: 1187925-31-0) is a highly functionalized azuleno-furanone derivative. Its structure features a decahydroazulene core fused to a furan-2-one ring, with stereospecific hydroxyl groups at positions 4 and 5, methyl groups at 4a and 8, and a methylene substituent at position 2. The stereochemistry (3aS,4S,4aS,5S,7aS,8R,9aS) is critical for its three-dimensional conformation and biological interactions .
Key characteristics:
- Molecular formula: C₁₅H₂₂O₄ (calculated molecular weight: 278.33 g/mol).
- Functional groups: Two hydroxyls, two methyls, and a methylene group.
- Stereocenters: Seven defined stereocenters, influencing reactivity and physical properties.
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(8aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-13,16-17H,2,4-6H2,1,3H3/t7?,9?,10?,11?,12?,13?,15-/m0/s1 |
InChI Key |
BKVXPJGDTWUKIM-CPTXAVDFSA-N |
Isomeric SMILES |
CC1CC2C(C([C@]3(C1CCC3O)C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(C3(C1CCC3O)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carabrolactone B is typically isolated from the ethanol extract of the aerial parts of Carpesium abrotanoides . The isolation process involves extensive spectroscopic analysis to elucidate its structure . While specific synthetic routes for Carabrolactone B are not widely documented, the isolation from natural sources remains the primary method of obtaining this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Carabrolactone B.
Chemical Reactions Analysis
Types of Reactions
Carabrolactone B, like other sesquiterpene lactones, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Carabrolactone B has shown potential in various scientific research applications, including:
Chemistry: Used as a reference standard for analytical methods.
Biology: Exhibits anti-proliferative effects on HL-60 cells by inhibiting protein synthesis and cell division.
Medicine: Demonstrates chemo-protective effects against aflatoxin B1-induced toxicity in mice liver cells.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of Carabrolactone B involves its interaction with molecular targets and pathways that regulate cell proliferation and protein synthesis . By inhibiting these pathways, Carabrolactone B can exert anti-proliferative and chemo-protective effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes structural analogs and their key differences:
Key Observations:
Hydroxyls enhance polarity and hydrogen-bonding capacity, impacting solubility and metabolic pathways .
Methyl/Methylene Groups : The 4a,8-dimethyl substitution in the target contrasts with trimethyl (e.g., 3,5,8-trimethyl in ) or dimethylidene (CAS 73020-91-4) groups. Methyl groups increase hydrophobicity, while methylidene may influence ring strain and reactivity .
Stereochemistry : Variations in stereocenters (e.g., 4aS vs. 3aS) alter molecular conformation, affecting binding to biological targets or crystal packing .
Physicochemical Properties
- Solubility: The target’s hydroxyl groups likely improve aqueous solubility compared to non-hydroxylated analogs like CAS 73020-91-4. However, methyl groups may reduce solubility in polar solvents .
- Stability : The methylene group at position 3 in the target compound may increase susceptibility to oxidation or Michael addition reactions compared to saturated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
